Amyl nonanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentyl nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-8-9-10-12-14(15)16-13-11-6-4-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOQJRHASSOUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069478 | |
| Record name | Amyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61531-45-1 | |
| Record name | Nonanoic acid, pentyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61531-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonanoic acid, pentyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061531451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanoic acid, pentyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl nonan-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Catalytic Pathways for Nonanoate Esters
Esterification Reactions for Amyl Nonanoate (B1231133) Synthesis
The primary method for synthesizing amyl nonanoate is through Fischer esterification. This reaction involves the treatment of a carboxylic acid (nonanoic acid) with an alcohol (amyl alcohol) in the presence of an acid catalyst. The reaction is reversible, and to enhance the yield of the ester, Le Châtelier's principle is applied, often by using an excess of the alcohol.
Heterogeneous Catalysis in Nonanoate Esterification
Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture, potential for reuse, and often environmentally benign nature. A variety of solid acid catalysts have been explored for the synthesis of nonanoate esters.
Solid acid catalysts should ideally possess high stability, numerous strong acid sites, large pores for reactant accessibility, and a hydrophobic surface. Ion exchange resins such as Amberlyst-15, Amberlyst 35, and Dowex 50Wx2 have been effectively used in the synthesis of methyl nonanoate. In one study, the conversion of nonanoic acid to methyl nonanoate was found to increase with higher temperatures (in the range of 303.15–333.15 K) and with an excess of methanol. For the esterification of nonanoic acid with 1-propanol (B7761284) using Amberlyst 15, the conversion rate increased with both temperature and catalyst loading.
Other solid acid catalysts investigated for esterification reactions include sulfated zirconia, tungstated zirconia, and various zeolites. For instance, in the esterification of n-octanoic acid, sulfated zirconia–alumina (SZA) and sulfated tin oxide (STO) showed 99% and 100% conversion, respectively, at 175°C. Sulfated iron oxide has also been identified as a promising catalyst for the esterification of nonanoic acid with methanol, achieving an 83% acid conversion, which is comparable to the performance of Amberlyst 15 and Dowex50Wx2.
| Catalyst | Reactants | Conversion (%) | Temperature (°C) | Reference |
|---|---|---|---|---|
| Sulfated Zirconia–Alumina (SZA) | n-Octanoic Acid | 99 | 175 | |
| Sulfated Tin Oxide (STO) | n-Octanoic Acid | 100 | 175 | |
| Tungstated Zirconia–Alumina (WZA) | n-Octanoic Acid | 94 | 175 | |
| Sulfated Iron Oxide | Nonanoic Acid + Methanol | 83 | Not Specified | |
| Amberlyst 15 | Nonanoic Acid + 1-Propanol | Increases with temperature | 50-90 |
Homogeneous Catalysis Approaches for Ester Formation
Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically a liquid. This allows for excellent contact between the catalyst and reactants. Mineral acids like sulfuric acid and hydrochloric acid are common homogeneous catalysts for esterification.
In a study on the esterification of nonanoic acid with 2-ethylhexanol, sulfuric acid was used as a homogeneous catalyst. The investigation determined the activation energy to be approximately 60 kJ/mol, and the reaction was found to be slightly endothermic. While effective, homogeneous catalysts present challenges in separation from the product mixture, which can lead to downstream processing complexities.
**2.2. Enzym
Advanced Spectroscopic and Chromatographic Characterization Techniques
Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the elemental composition and structure of molecules.
Gas chromatography-mass spectrometry (GC-MS) is a key method for the analysis of volatile and semi-volatile compounds like amyl nonanoate (B1231133). jsmcentral.org In this technique, a sample is vaporized and separated into its components in a gas chromatograph before each component is individually analyzed by a mass spectrometer. gcms.cz GC-MS is widely used for the profiling of esters in various substances, including foods and beverages. gcms.czresearchgate.net
The electron ionization (EI) mass spectrum of amyl nonanoate reveals a characteristic fragmentation pattern. Publicly available spectral data shows prominent peaks that are used for its identification. For instance, data from one source indicates top five peaks at m/z 70, 43, 159, 41, and 55. nih.gov These fragments correspond to specific parts of the this compound molecule, aiding in its structural confirmation. The Kovats retention index, a measure of where a compound elutes in GC relative to n-alkanes, for this compound on a semi-standard non-polar column is reported as 1574. nih.gov
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Instrument | HITACHI M-80B | nih.gov |
| Ionization Mode | EI-B, positive | nih.gov |
| Top 5 Peaks (m/z) | 70, 43, 159, 41, 55 | nih.gov |
| Kovats Retention Index | 1574 (semi-standard non-polar) | nih.gov |
This table presents key GC-MS parameters and fragmentation data for the identification of this compound.
For less volatile compounds or complex mixtures that are not amenable to GC, liquid chromatography-mass spectrometry (LC-MS) and its more advanced version, ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS), are employed. soton.ac.ukresearchgate.net These techniques separate compounds in a liquid phase before they are introduced into the mass spectrometer. LC-MS is particularly useful for analyzing complex matrices where this compound might be present alongside a wide range of other non-volatile compounds. soton.ac.ukresearchgate.net The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is critical for the successful analysis of target compounds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectra provide information on the different types of protons and their neighboring atoms within the this compound structure. For example, the chemical shifts in the ¹H NMR spectrum can distinguish the protons on the pentyl group from those on the nonanoate chain. Spectral data for this compound is available in public databases, often recorded on instruments like a Varian A-60. nih.gov While specific chemical shift values and coupling constants for this compound are not detailed in the readily available search results, the principles of NMR allow for the complete structural assignment by analyzing the signals corresponding to the CH₃ and CH₂ groups of the pentyl and nonanoate moieties.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule. Both methods probe the vibrational modes of a molecule's chemical bonds, but they are based on different physical principles and have different selection rules.
The IR spectrum of this compound, typically obtained using a neat sample in a capillary cell, shows characteristic absorption bands. nih.gov A strong absorption band corresponding to the C=O stretching vibration of the ester group is a key feature, typically appearing around 1740 cm⁻¹. Other bands related to C-O stretching and C-H bending and stretching vibrations are also present, collectively forming a unique spectrum for identification. researchgate.net
Raman spectroscopy also reveals these vibrational modes. The C=O stretching vibration in the Raman spectrum of amyl acetate (B1210297), a similar ester, is observed around 1790 cm⁻¹. researchgate.net The exact position of these bands can be influenced by intermolecular interactions. researchgate.net
Table 2: Key Spectroscopic Data for this compound
| Technique | Feature | Observed Value/Region | Reference |
|---|---|---|---|
| GC-MS | Top mass peak (m/z) | 70 | nih.gov |
| ¹H NMR | Instrument | Varian A-60 | nih.gov |
| FTIR | Technique | Capillary Cell: Neat | nih.gov |
| FTIR | C=O Stretch | ~1740 cm⁻¹ (expected) |
| Raman | C=O Stretch | ~1790 cm⁻¹ (by analogy to amyl acetate) | researchgate.net |
This table summarizes the key spectroscopic features used for the characterization of this compound.
Advanced Chromatographic Separation Techniques for Nonanoate Esters
Beyond standard GC and LC, more advanced chromatographic techniques offer enhanced separation capabilities for complex samples containing nonanoate esters.
Supercritical fluid chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase. up.ac.za This method combines some of the best features of both gas and liquid chromatography, offering high efficiency and speed. libretexts.org SFC is particularly effective for group-type separations, where compounds are separated based on their chemical class. up.ac.za For instance, SFC can separate esters from other compound classes like hydrocarbons and alcohols. up.ac.za The retention of solutes in SFC is closely related to the density of the supercritical fluid, which can be controlled by pressure and temperature. up.ac.za While specific applications of SFC for this compound were not found, the technique has been successfully used to separate other esters, such as methyl nonanoate, from different chemical groups. up.ac.za The use of polar modifiers, like methanol, can improve the elution of polar compounds in SFC systems that use supercritical carbon dioxide as the primary mobile phase. libretexts.org
High-Performance Liquid Chromatography (HPLC) for Component Isolation
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components within a mixture. openaccessjournals.com In the context of this compound, HPLC provides a robust method for its analysis and isolation from complex matrices.
The separation of this compound can be effectively achieved using a reverse-phase (RP) HPLC method. sielc.com This approach utilizes a non-polar stationary phase and a polar mobile phase. As the mobile phase passes through the column, compounds with higher polarity elute faster, while less polar compounds like this compound are retained longer by the stationary phase, allowing for effective separation.
A specific method for analyzing this compound employs a Newcrom R1 HPLC column, which is a reverse-phase column noted for its low silanol (B1196071) activity. sielc.com The mobile phase for this separation consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS) detectors, phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com This liquid chromatography method is not only suitable for analytical purposes but is also scalable for preparative separation, enabling the isolation of this compound or its impurities. sielc.com
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detector Compatibility | For Mass-Spec (MS), replace Phosphoric Acid with Formic Acid |
| Application | Analytical separation and preparative isolation |
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for Volatile Compound Analysis
For the analysis of volatile compounds such as this compound, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred and powerful technique. mdpi.com This method is highly effective for isolating and concentrating volatile and semi-volatile analytes from a sample matrix without the use of solvents.
The HS-SPME process involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) in a sealed vial. nih.gov Volatile compounds, including esters like this compound, partition from the sample into the headspace and are then adsorbed by the fiber coating. The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. Common fibers include polydimethylsiloxane (B3030410) (PDMS), divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), and PDMS/DVB. scielo.org.pemdpi.com For instance, a CAR/PDMS fiber has been shown to be effective for extracting a broad range of volatile compounds, including esters, in cider analysis. mdpi.com
Several experimental parameters must be optimized to achieve the highest extraction efficiency, including sample quantity, extraction temperature, extraction time, and the addition of salt. scielo.org.peunicam.it The sample is typically heated in a sealed vial to increase the vapor pressure of the volatile compounds, promoting their transfer to the headspace. scielo.org.pe The addition of a salt, such as sodium chloride (NaCl), can increase the ionic strength of the sample matrix, which reduces the solubility of organic analytes and enhances their release into the headspace. scielo.org.pe
Following the extraction phase, the fiber is retracted and transferred to the injection port of a gas chromatograph. The high temperature of the injector causes the adsorbed volatile compounds to be thermally desorbed from the fiber onto the GC column. researchgate.net The GC separates the individual compounds based on their boiling points and interaction with the column's stationary phase. Finally, the separated compounds enter the mass spectrometer, which fragments the molecules and generates a unique mass spectrum for each, allowing for definitive identification and quantification. nih.gov This technique has been widely used to characterize the volatile profiles of various products, including alcoholic beverages, foods, and human skin emissions. mdpi.comnih.govsciopen.com
| Parameter | Condition/Example |
|---|---|
| Fiber Coating | CAR/PDMS, DVB/CAR/PDMS, PDMS/DVB |
| Sample Preparation | Sample placed in a sealed vial, often with added NaCl |
| Incubation/Extraction Temperature | 40 °C - 60 °C |
| Incubation/Extraction Time | 20 min - 45 min |
| Desorption | Thermal desorption in GC injector (e.g., 220-280 °C) |
| Separation | Gas Chromatography (GC) with capillary column |
| Detection | Mass Spectrometry (MS) |
Biological and Pharmacological Investigations of Nonanoate Esters
Anti-Inflammatory Activities of Nonanoate (B1231133) Derivatives in Cellular Models
The anti-inflammatory potential of nonanoate derivatives has been explored in various cellular models. For example, homovanillyl-4-oxo-nonanoate, a compound isolated from the vine stems of Spatholobus suberectus, demonstrated anti-inflammatory activity by reducing nitric oxide (NO) overproduction in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. mdpi.comnih.gov This compound, along with others from the same plant, was shown to decrease the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov
One of the isolated compounds, homovanillyl-4-oxo-nonanoate, exhibited moderate inhibitory activity with an IC50 value of 40.05 µM against NO production. mdpi.com Other compounds from the same study showed even stronger inhibition, with IC50 values as low as 5.69 µM. mdpi.com The study also highlighted that compounds with good anti-inflammatory activity had a higher selectivity index, indicating lower cytotoxicity relative to their anti-inflammatory effect. mdpi.com While direct evidence for amyl nonanoate is lacking, the demonstrated activity of these structurally related nonanoate derivatives suggests that it may also possess anti-inflammatory properties worth investigating.
Table 2: Anti-inflammatory Activity of Compounds from Spatholobus suberectus
| Compound | IC50 for NO Inhibition in RAW264.7 cells (µM) |
|---|---|
| Compound 1 | 5.69 |
| Spasuberol A (2) | 46.26 |
| Compound 4 | 40.05 |
| Homovanillyl-4-oxo-nonanoate (5) | 40.05 |
| Spasuberol C (6) | 28.29 |
| Compound 8 | 16.34 |
| Compound 9 | 16.87 |
| Compound 10 | 6.78 |
| L-NIL (positive control) | 19.08 |
| Indomethacin (positive control) | 55.44 |
Data from a study on constituents from the vine stems of Spatholobus suberectus. mdpi.com
Nematicidal Activity Assessments of Nonanoate Esters
Nonanoate esters have shown significant promise as nematicidal agents. Notably, methyl nonanoate (also known as methyl pelargonate) has been extensively studied for its efficacy against economically important nematodes such as the soybean cyst nematode (Heterodera glycines) and the root-knot nematode (Meloidogyne species). nih.gov Research has indicated that nonanoic acid possesses considerable nematicidal activity, which can be enhanced through derivatization into esters and improved formulation. nih.gov
In laboratory bioassays, methyl pelargonate reduced the number of galls caused by Meloidogyne javanica on tomato seedling roots at concentrations of 0.8 µl a.i./liter and higher. nih.gov Furthermore, microscopic observations suggested that methyl pelargonate was toxic to M. javanica second-stage juveniles at concentrations as low as 0.2 µl a.i./liter. nih.gov In greenhouse experiments, weekly soil drenches with methyl pelargonate at 1.6, 3.2, and 6.4 µl a.i./liter significantly reduced the number of H. glycines cysts per gram of root. nih.gov These findings strongly suggest that other nonanoate esters, including this compound, could exhibit similar nematicidal properties, making them potential candidates for the development of new, environmentally safer nematicides. ppjonline.orgmdpi.com
Table 3: Nematicidal Activity of Methyl Nonanoate
| Nematode Species | Bioassay/Experiment | Effective Concentration of Methyl Nonanoate | Observed Effect |
|---|---|---|---|
| Meloidogyne javanica | Laboratory Bioassay (Tomato Seedling Roots) | ≥ 0.8 µl a.i./liter | Reduction in gall numbers |
| Meloidogyne javanica | Microscopic Observation (Juveniles) | ≥ 0.2 µl a.i./liter | Toxic to juveniles |
| Heterodera glycines | Greenhouse Experiment (Soybean) | 1.6, 3.2, 6.4 µl a.i./liter (weekly drench) | Significant reduction in cysts per gram of root |
| Meloidogyne incognita | Greenhouse Experiment (Soybean) | 3.2, 4.8 µl a.i./liter (weekly drench) | Significant reduction in egg production |
Data from a study on the nematicidal activity of fatty acid esters. nih.gov
Broader Bioactivity Spectrum of Structurally Related Esters
The bioactivity of nonanoate esters extends beyond the aforementioned effects. Various esters of nonanoic acid have been identified in natural sources and investigated for a range of biological activities. For instance, methyl nonanoate is recognized as a plant metabolite and has been reported to have antifungal and antinematodal properties. nih.gov It is found in various plants such as Daphne odora and Astragalus mongholicus. nih.gov
Other nonanoate esters are used in the fragrance and flavor industry, which is often linked to some level of biological interaction. thegoodscentscompany.com Furthermore, patents describe the use of nonanoate esters, such as cetyl nonanoate and stearyl nonanoate, in cosmetic compositions for their ability to prolong the adhesion of fragrances to the skin and hair, suggesting interactions with biological surfaces. google.com The diversity of the alcohol moiety in nonanoate esters (e.g., methyl, ethyl, cetyl, stearyl) can significantly influence their physical properties and, consequently, their biological activity and applications. fragranceu.commdpi.com
Antimicrobial Properties and Efficacy Evaluations
The antimicrobial properties of nonanoic acid and its derivatives are well-documented. While specific minimum inhibitory concentration (MIC) values for this compound are not readily found in the literature, studies on related compounds provide a strong indication of its potential efficacy. An ethanol (B145695) extract of Lannea welwitschii, which was found to contain various bioactive compounds including esters, demonstrated inhibitory potential against several bacterial isolates with MICs ranging from 0.313 mg/mL to 0.625 mg/mL. journalejmp.com Bacillus pumilus, Klebsiella quasipneumoniae, Klebsiella aerogenes, and Staphylococcus aureus were among the more susceptible species. journalejmp.comamazonaws.com
In another study, extracts from Gliocladium sp., containing a variety of esters, showed potent activity against Pseudomonas aeruginosa and Staphylococcus aureus with MIC values of 23 and 46 µg/mL, respectively. researchgate.net The antifungal potential was also noted against Candida species. researchgate.net Patents also describe the use of fatty acid esters in antimicrobial compositions, highlighting their activity against the natural microbiota of the skin. google.com These findings collectively suggest that this compound likely possesses antimicrobial properties that could be harnessed for various applications, pending further specific testing.
Table 4: Antimicrobial Activity of Plant Extracts Containing Esters
| Extract Source | Test Organism | MIC (mg/mL) |
|---|---|---|
| Lannea welwitschii (Ethanol Extract) | Bacillus pumilus | 0.313 |
| Klebsiella quasipneumoniae | 0.313 | |
| Klebsiella aerogenes | 0.313 | |
| Staphylococcus aureus | 0.313 | |
| Bacillus nitratireducens | 0.625 | |
| Brucella intermedia | 0.625 | |
| Proteus mirabilis | 0.625 | |
| Pseudomonas aeruginosa | 0.625 | |
| Gliocladium sp. (Extracts) | Pseudomonas aeruginosa | 0.023 |
| Staphylococcus aureus | 0.046 |
Data sourced from studies on plant extracts containing various bioactive compounds, including esters. journalejmp.comresearchgate.net
Biochemical Pathways and Metabolic Transformations of Amyl Nonanoate
Hydrolysis Pathways in Biological Systems
In biological systems, the primary metabolic fate of simple esters like amyl nonanoate (B1231133) is hydrolysis. This reaction breaks the ester bond, releasing the constituent alcohol (amyl alcohol) and carboxylic acid (nonanoic acid). soton.ac.uk This process is generally rapid and occurs in various parts of the body, including the gastrointestinal tract and different tissues. soton.ac.ukinchem.org
The enzymatic cleavage of amyl nonanoate is catalyzed by a class of enzymes known as carboxyl ester hydrolases, which includes esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). nih.govthieme-connect.de While both enzyme types can hydrolyze ester bonds, they exhibit different substrate specificities and kinetic behaviors. scielo.br
Esterases typically show higher activity towards water-soluble, short-chain esters. nih.govscielo.br Their activity is generally maximal against substrates in solution, and they operate efficiently under Michaelis-Menten kinetics. nih.govthieme-connect.de The transition of a substrate from a solution to an emulsion does not significantly impact the activity of esterases. nih.gov
Lipases, in contrast, are specialized for hydrolyzing water-insoluble substrates, such as triglycerides with long-chain fatty acids. scielo.br A key characteristic of most lipases is interfacial activation, meaning their catalytic activity dramatically increases at the interface between an aqueous and a lipid phase. thieme-connect.de Consequently, lipases display maximal activity against emulsified substrates, with half-maximal activity often reached near the substrate's solubility limit. nih.gov this compound, with its nine-carbon acid chain and five-carbon alcohol chain, possesses a degree of lipophilicity that makes it a substrate for both types of enzymes, though the specific rates would depend on the enzyme source and reaction conditions. mdpi.com The rate of hydrolysis is also influenced by structural factors, such as steric hindrance around the ester bond. soton.ac.uk
Table 1: Comparison of Esterase and Lipase (B570770) Characteristics
| Feature | Esterases | Lipases |
| Primary Substrate | Water-soluble, short-chain esters | Water-insoluble, long-chain triglycerides |
| Kinetics | Follows Michaelis-Menten kinetics | Often exhibits interfacial activation |
| Optimal Substrate State | Soluble | Emulsified |
| Cofactors Required | Generally none | Generally none |
Upon ingestion, flavouring esters like this compound are expected to be rapidly hydrolyzed by enzymes present in the gastrointestinal (GI) tract. inchem.orgeuropa.eu Studies conducted on a variety of esters using artificial GI fluids and tissue homogenates from both rats and humans confirm that the intestinal tract, blood, and liver contain active esterases capable of this metabolic conversion. soton.ac.ukinchem.org The resulting amyl alcohol and nonanoic acid are then absorbed and enter their respective metabolic pathways. europa.eu Amyl alcohol, a type of fusel alcohol, can be oxidized, while nonanoic acid can enter the fatty acid metabolism pathways. mdpi.com
Microbial Biotransformation of Nonanoate Esters
Microorganisms are capable of a wide range of biotransformation reactions, converting organic compounds into new, structurally related products. inflibnet.ac.in Nonanoate esters, including amyl and methyl nonanoate, serve as substrates for several microbial enzymatic systems, leading to valuable chemical products. acs.orgnih.gov
A significant biotransformation pathway for nonanoate esters is ω-oxidation, which involves the oxidation of the terminal methyl group of the nonanoate moiety. The alkane hydroxylase system (AlkBGT) from Pseudomonas putida GPo1 is a well-studied example. When expressed in a host like Escherichia coli, this enzyme system can efficiently oxidize methyl nonanoate. nih.govcaymanchem.com
The multi-component system first hydroxylates the terminal carbon (the ω-carbon) to produce 9-hydroxy methyl nonanoate. caymanchem.comcaymanchem.com This primary alcohol can be further oxidized by the same AlkB enzyme, or more efficiently by other enzymes in the alk operon, such as alcohol dehydrogenase (AlkJ) and aldehyde dehydrogenase (AlkH). nih.gov This sequential oxidation converts the intermediate ω-aldehyde into a carboxylic acid, ultimately yielding a mono-esterified dicarboxylic acid. nih.gov For instance, the biotransformation of ethyl nonanoate using an E. coli strain expressing the complete system (AlkBGT, AlkH, AlkJ) results in the production of mono-ethyl azelate (the monoethyl ester of azelaic acid). nih.gov
Similarly, the yeast Candida tropicalis can biotransform nonanoate esters into azelaic acid, a nine-carbon α,ω-dicarboxylic acid. acs.orgacs.org The process involves an initial cleavage of the ester (e.g., ethyl nonanoate) to nonanoic acid, which is then converted into azelaic acid through ω-oxidation pathways. acs.orgacs.org
Table 2: Examples of Microbial Biotransformation of Nonanoate Esters
| Microorganism/System | Substrate | Key Enzyme(s) | Primary Product(s) |
| E. coli expressing P. putida AlkBGT | Methyl nonanoate | Alkane monooxygenase (AlkB) | 9-hydroxy methyl nonanoate |
| E. coli expressing P. putida AlkBGTHJL | Ethyl nonanoate | AlkB, AlkH, AlkJ | Mono-ethyl azelate |
| Candida tropicalis | Ethyl nonanoate | Endogenous esterases, oxidases | Azelaic acid |
This compound is a volatile ester that can be produced during microbial fermentation, contributing to the flavor and aroma profile of fermented beverages like beer and spirits. mdpi.com The formation of such esters is a key metabolic activity of yeast and other microorganisms. nus.edu.sgmdpi.com
The synthesis of this compound during fermentation requires two precursors: amyl alcohol and nonanoic acid (in its activated form, nonanoyl-CoA).
Amyl Alcohol Formation : Amyl alcohols (isoamyl alcohol and active amyl alcohol) are fusel alcohols produced by yeast. mdpi.combritannica.com They are primarily formed via the Ehrlich pathway, which converts amino acids (in this case, leucine (B10760876) and isoleucine) from the fermentation medium into higher alcohols. mdpi.comnih.gov
Nonanoic Acid Formation : Short- and medium-chain fatty acids are synthesized de novo by yeast from acetyl-CoA as part of their primary metabolism. mdpi.com
Esterification : The final step is the enzymatic condensation of amyl alcohol with nonanoyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). nih.gov
The production of specific esters is highly dependent on the microbial strain, fermentation conditions (temperature, pH, nutrient availability), and the precursor concentrations in the medium. mdpi.comnih.gov
De Novo Biosynthesis Pathways in Living Organisms
De novo biosynthesis is the synthesis of complex molecules from simple precursors. In many organisms, including various microbes and plants, volatile esters like this compound are synthesized as secondary metabolites. nus.edu.sgplos.org The pathway is fundamentally the same as that described in fermentation processes, involving the generation of an alcohol and an acyl-CoA, followed by their condensation.
The biosynthesis of the nonanoic acid component proceeds through the fatty acid synthesis (FAS) pathway. This pathway builds the carbon chain two carbons at a time from acetyl-CoA and malonyl-CoA precursors. The synthesis of a nine-carbon fatty acid like nonanoic acid is less common than even-chained fatty acids but follows the same core mechanism. Intermediates in this pathway, such as 3-hydroxynonanoyl-coenzyme A, have been noted in the context of related microbial metabolic pathways. researchgate.net
The amyl alcohol component is synthesized from the catabolism of amino acids or carbohydrates, as seen in the Ehrlich pathway during yeast fermentation. mdpi.comnih.gov The final esterification is catalyzed by alcohol acyltransferase (AAT) enzymes, which transfer the nonanoyl group from nonanoyl-CoA to amyl alcohol, releasing coenzyme A and forming this compound. nih.gov The expression and specificity of these AAT enzymes are critical in determining the profile of volatile esters produced by an organism. nih.gov
Ester Formation in Plant Secondary Metabolism
The synthesis of volatile esters, including this compound, is a significant aspect of plant secondary metabolism, contributing substantially to the aroma profiles of fruits and flowers. frontiersin.org These compounds are synthesized through a series of biochemical reactions that culminate in an esterification step catalyzed by a specific class of enzymes.
The final and decisive step in the formation of volatile esters in plants is catalyzed by alcohol acyltransferases (AATs). frontiersin.org These enzymes are part of the diverse BAHD superfamily of acyltransferases, which are crucial for the biosynthesis of numerous plant secondary metabolites. frontiersin.org The fundamental reaction involves the transfer of an acyl group from an acyl-CoA molecule to an alcohol substrate. frontiersin.org
The general pathway for ester formation is as follows:
Precursor Formation: The two requisite precursors for this compound synthesis are amyl alcohol (specifically, a pentanol (B124592) isomer like 1-pentanol (B3423595) or isoamyl alcohol) and nonanoyl-CoA.
Alcohol Moiety: Alcohols are typically derived from various metabolic pathways, including the degradation of amino acids and the β-oxidation of fatty acids which can be reduced to their corresponding alcohols. frontiersin.org
Acyl-CoA Moiety: The nonanoyl-CoA precursor is derived from the fatty acid metabolic pathway. frontiersin.org
Esterification: An AAT enzyme catalyzes the condensation of amyl alcohol and nonanoyl-CoA to form this compound and release coenzyme A.
The diversity of esters found in different plant species is a direct result of two primary factors: the availability of specific alcohol and acyl-CoA substrates and the substrate specificity of the AAT enzymes present in the plant tissue. frontiersin.org AAT proteins exhibit broad specificities for their substrates, but often have preferential activity towards certain molecules, which dictates the characteristic ester profile of a particular fruit or flower. frontiersin.orgnih.gov While the general pathway is well-established, specific research directly detailing the synthesis of this compound in particular plant species is limited. However, its presence as a natural flavor component points to the activity of this pathway. scite.ai
Yeast Metabolic Contributions to Ester Profiles in Beverages
In fermented beverages such as beer and wine, yeast metabolism is the primary source of a wide array of flavor-active compounds, including a vast profile of esters. beerandbrewing.com this compound can be synthesized by yeast, such as Saccharomyces cerevisiae, provided the necessary precursors—isoamyl alcohol and nonanoyl-CoA—are available for esterification. mdpi.comnih.gov
The biosynthesis of this compound in yeast involves two distinct metabolic pathways to generate the precursors, followed by an enzymatic condensation reaction.
Isoamyl Alcohol Synthesis (The Ehrlich Pathway): The alcohol precursor for this compound, isoamyl alcohol (3-methyl-1-butanol), is a fusel alcohol produced primarily through the catabolism of the branched-chain amino acid L-leucine via the Ehrlich pathway. nih.govresearchgate.net This pathway involves:
Transamination: L-leucine is converted to α-ketoisocaproate.
Decarboxylation: α-ketoisocaproate is decarboxylated to form isovaleraldehyde.
Reduction: Isovaleraldehyde is reduced by an alcohol dehydrogenase to produce isoamyl alcohol. nih.gov The availability of leucine in the fermentation medium (wort or must) directly influences the amount of isoamyl alcohol produced. mdpi.com
Nonanoyl-CoA Synthesis (Fatty Acid Metabolism): The acyl precursor, nonanoyl-CoA, is derived from fatty acid metabolism. While the main products of the primary fatty acid synthase (FAS) complex in yeast are long-chain fatty acids (C16-C18), the system can utilize shorter-chain acyl-CoAs like nonanoyl-CoA as primers, albeit with low efficiency. nih.govwikipedia.orgfrontiersin.org More significantly, yeast possesses endogenous acyl-CoA synthetase enzymes (like Faa2p) that can activate medium-chain fatty acids, such as nonanoic acid, from the medium into their corresponding acyl-CoA form (nonanoyl-CoA). nih.gov
Esterification: The final step is the condensation of isoamyl alcohol and nonanoyl-CoA. This reaction is catalyzed by alcohol acetyltransferases (AATs), encoded by genes such as ATF1 and ATF2. nih.govnih.gov Although named for their high activity with acetyl-CoA, these enzymes can be promiscuous and utilize other acyl-CoAs, including medium-chain fatty acyl-CoAs, to create a variety of esters. themodernbrewhouse.com The formation of this compound is therefore dependent on the presence and activity of these ester-synthesizing enzymes and the intracellular concentrations of its specific precursors.
Table 1: Key Pathways and Enzymes in Yeast Biosynthesis of this compound
| Product | Metabolic Pathway | Key Precursor(s) | Key Enzyme(s) | Gene(s) (in S. cerevisiae) |
|---|---|---|---|---|
| Isoamyl Alcohol | Ehrlich Pathway | L-Leucine | Branched-chain amino acid transaminase, Keto acid decarboxylase, Alcohol dehydrogenase | BAT1, BAT2, ARO10, ADH family |
| Nonanoyl-CoA | Fatty Acid Metabolism | Nonanoic Acid, Acetyl-CoA | Acyl-CoA synthetase, Fatty Acid Synthase | FAA2, FAS1, FAS2 |
| This compound | Ester Synthesis | Isoamyl Alcohol, Nonanoyl-CoA | Alcohol Acetyltransferase | ATF1, ATF2 |
Table 2: Factors Influencing Ester Production by Yeast in Beverages
| Factor | Effect on Ester Production | Mechanism/Reason |
|---|---|---|
| Yeast Strain | Varies significantly | Different strains possess varying expression levels of ester-synthesizing enzymes (ATF genes) and produce different profiles of precursor alcohols and acyl-CoAs. beerandbrewing.com |
| Temperature | Generally increases with higher temperatures | Higher temperatures increase the activity of ester-synthesizing enzymes and the production of precursor higher alcohols. nih.govresearchgate.net |
| Wort/Must Composition | ||
|  Sugar Concentration | Increases with higher sugar levels | High gravity worts lead to increased production of both ethanol (B145695) and acetyl-CoA, key precursors for ester synthesis. beerandbrewing.com |
|  Free Amino Nitrogen (FAN) | Increases with higher FAN levels | High FAN levels promote yeast growth and the synthesis of higher alcohols via the Ehrlich pathway, which are then available for esterification. beerandbrewing.com |
|  Dissolved Oxygen | Decreases with higher initial oxygen levels | Oxygen is required for the synthesis of unsaturated fatty acids and sterols. High lipid levels can repress the expression of the ATF1 gene, which is crucial for acetate (B1210297) ester synthesis. beerandbrewing.comnih.gov |
|  Lipid Content | Decreases with higher lipid content | Exogenous unsaturated fatty acids repress the transcription of ester synthesis genes, particularly ATF1. beerandbrewing.com |
|  Zinc Level | Increases with adequate zinc | Zinc is an important cofactor for enzymes involved in yeast growth and the production of higher alcohols. beerandbrewing.com |
| Fermentation Conditions | ||
|  Vessel Geometry | Lower in tall, narrow fermenters | Increased hydrostatic pressure and CO2 levels in tall fermenters can suppress ester synthesis. beerandbrewing.com |
|  Pressure | Decreases with increased CO2 pressure | Elevated CO2 pressure inhibits yeast growth and the expression of genes involved in ester formation. beerandbrewing.com |
Environmental Fate and Degradation Dynamics of Amyl Nonanoate
Biodegradation Pathways in Aquatic and Terrestrial Ecosystems
Microbial Degradation Mechanisms and Kinetics
The principal mechanism for the breakdown of amyl nonanoate (B1231133) in the environment is microbial degradation. epa.gov Microorganisms, such as bacteria and fungi, produce extracellular enzymes called esterases that catalyze the hydrolysis of the ester bond.
Hydrolysis: The first and rate-limiting step is the enzymatic hydrolysis of amyl nonanoate into pentanol (B124592) (amyl alcohol) and nonanoic acid.
Metabolism of Products: Following hydrolysis, both pentanol and nonanoic acid are readily metabolized by microorganisms through established pathways. Pentanol is oxidized to valeric acid and subsequently enters the beta-oxidation pathway. Nonanoic acid, being a fatty acid, is directly catabolized through the beta-oxidation spiral, where two-carbon units are sequentially cleaved to produce acetyl-CoA. This acetyl-CoA then enters the citric acid cycle for energy production.
The kinetics of this degradation are generally rapid. For the closely related ammonium (B1175870) nonanoate, the U.S. Environmental Protection Agency (EPA) anticipates that end-use products will degrade swiftly, primarily through microbial action. epa.gov This rapid degradation minimizes persistence and accumulation in the environment.
Environmental Persistence and Half-Life Considerations
Due to its susceptibility to microbial degradation, this compound is not expected to persist in the environment. epa.gov The half-life, which is the time required for half of the applied substance to degrade, is a key indicator of persistence. While specific half-life studies for this compound are not prevalent, data for its constituent acid, nonanoic acid, and its salts provide strong indications of its low persistence. The EPA estimates that fatty acid salts like ammonium nonanoate biodegrade rapidly, with a half-life of potentially less than one day. usda.govepa.gov
Table 1: Estimated Environmental Half-Life of Related Compounds
| Compound/Component | Environmental Compartment | Estimated Half-Life | Citation |
|---|---|---|---|
| Ammonium Nonanoate | General Environment | < 24 hours | usda.govepa.gov |
| Nonanoic Acid | Soil | ~1 day | federalregister.gov |
Environmental Exposure and Risk Characterization Methodologies
Environmental exposure and risk characterization for compounds like this compound often rely on a combination of predictive models and data from structurally similar chemicals. For ammonium nonanoate, regulatory agencies have determined that the risk is minimal due to its low toxicity, specific use patterns, and, most importantly, its rapid microbial degradation. epa.gov This rapid breakdown means that significant environmental concentrations are unlikely to be reached or sustained.
The risk assessment approach considers that nonanoic acid is a naturally occurring component in various plants and foods, such as apples and grapes. federalregister.gov The EPA has noted that any residues from the intentional application of ammonium nonanoate are not likely to exceed the levels that are naturally present in the environment. usda.gov This natural prevalence is a key factor in its risk characterization. Methodologies for assessing risk often involve a tiered approach where further environmental fate testing may be waived if initial studies and structural analysis indicate rapid degradation and low potential for accumulation. epa.gov
Theoretical Assessment of Environmental Impact and Bioaccumulation
The theoretical environmental impact of a chemical can be partially assessed by examining its potential for bioaccumulation. Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. A key parameter used to predict bioaccumulation potential is the octanol-water partition coefficient (Kow), typically expressed as its logarithm (logP). wikipedia.org This value measures a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than water. wikipedia.org
A higher logP value indicates greater lipophilicity and a higher potential to accumulate in the fatty tissues of organisms. wikipedia.org For this compound, the estimated logP is 5.880. thegoodscentscompany.com
Table 2: Physicochemical Properties Related to Bioaccumulation
| Parameter | Value | Significance | Citation |
|---|---|---|---|
| logP (o/w) | 5.880 (estimated) | Indicates high lipophilicity and a theoretical potential for bioaccumulation. | thegoodscentscompany.com |
Regulatory frameworks often use a logP value of 4.5 as a screening threshold; substances with a logP above this value may be considered to have bioaccumulation potential in the absence of other data. google.com However, the logP value alone does not confirm bioaccumulation. For a compound to bioaccumulate, it must also be resistant to metabolic degradation. eosca.eu Since this compound is expected to be readily metabolized by organisms through the hydrolysis of its ester bond and subsequent oxidation of its components, its actual bioaccumulation is likely to be significantly lower than what the logP value might suggest. The rapid breakdown of the molecule would prevent it from persisting in tissues long enough for significant accumulation to occur.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Molecular Descriptors for QSAR Model Development
QSAR models are mathematical formulas that link a chemical's structural characteristics, known as molecular descriptors, to its biological activity or a particular property. srmist.edu.in Choosing the right descriptors is a vital step in creating a reliable and predictive QSAR model. For aliphatic esters like amyl nonanoate (B1231133), these descriptors fall into several broad categories.
One-dimensional descriptors, such as molecular weight, offer basic information. Two-dimensional descriptors, including connectivity indices and shape profiles, capture information about the molecule's topology. Three-dimensional descriptors, like those derived from the molecule's geometry, describe the spatial arrangement of atoms.
Physicochemical properties are also essential descriptors. nih.gov For instance, the logarithm of the octanol-water partition coefficient (log Kow) is a primary descriptor for evaluating a substance's lipophilicity, which affects its absorption and distribution in biological systems. Other significant descriptors include water solubility, vapor pressure, and boiling point.
A study focusing on the aquatic toxicity of aliphatic esters toward Tetrahymena pyriformis utilized a variety of molecular descriptors calculated using Dragon software. nih.goveurekaselect.comresearchgate.net These descriptors were then used with Genetic Algorithm (GA) and Multiple Linear Regression (MLR) methods to select the most relevant descriptors and build correlation models. nih.goveurekaselect.comresearchgate.net Studies have also employed descriptors based on molecular compressibility and molecular ovality to model the toxicity of aliphatic esters. researchgate.netfarmaciajournal.com
Table 1: Types of Molecular Descriptors for QSAR Modeling of Aliphatic Esters
| Descriptor Type | Examples | Relevance |
|---|---|---|
| 1D Descriptors | Molecular Weight, Atom Count | Provides fundamental molecular properties. |
| 2D Descriptors | Connectivity Indices, Shape Profiles, Topological Indices | Describes molecular topology, branching, and shape. nih.gov |
| 3D Descriptors | Molecular Volume, Surface Area, WHIM descriptors | Relates to the spatial arrangement, size, and 3D structure of the molecule. researchgate.netfarmaciajournal.com |
| Physicochemical | log Kow, Water Solubility, Vapor Pressure | Indicates lipophilicity, bioavailability, and volatility. acs.org |
| Quantum-Chemical | EHOMO, ELUMO, Dipole Moment | Pertains to the electronic properties and reactivity of the molecule. srmist.edu.innih.gov |
Predictive Modeling of Toxicological Endpoints for Aliphatic Esters
QSAR models are widely employed to predict a range of toxicological endpoints for aliphatic esters, which helps to minimize the necessity for extensive animal testing. europa.eu These models are especially useful for chemicals with limited data that belong to a homologous series, such as the esters of nonanoic acid.
Aquatic toxicity is a significant endpoint that is assessed using QSAR. Several studies have developed QSAR models to predict the toxicity of esters to the protozoan Tetrahymena pyriformis. nih.goveurekaselect.comresearchgate.netacs.org These models often depend on descriptors like log Kow, which is a strong indicator of narcosis, a frequent mechanism of toxicity for non-reactive organic chemicals in aquatic life. acs.org For example, one study achieved a robust QSAR model for predicting the aquatic toxicity of 48 aliphatic esters with a high correlation coefficient (R2) of 0.899. nih.goveurekaselect.com
The OECD QSAR Toolbox is a well-known software tool that aids in the use of QSAR for regulatory applications. It enables users to group chemicals into categories based on structural similarities and mechanisms of action. This "read-across" approach is a commonly accepted method for filling in data gaps for toxicological endpoints for aliphatic esters.
Correlation of Molecular Structure with Biological Activities
The biological activities of aliphatic esters are closely tied to their molecular structure. slideshare.net Important structural elements that affect activity include the length of the carbon chains of the alcohol and carboxylic acid, the extent of branching, and the existence of unsaturation.
For many toxicological endpoints, a distinct pattern emerges as the carbon chain length increases. For instance, in a homologous series of esters, aquatic toxicity often rises with chain length up to a certain point, beyond which a "cut-off" effect is seen. This cut-off is generally due to a reduction in water solubility and bioavailability for the larger, more lipophilic molecules.
The ester linkage is a key structural element, as it can be broken down by carboxylesterases, which are prevalent in various tissues. The speed of this hydrolysis is affected by the steric hindrance around the ester group. For example, branching in the alcohol or acid part of the molecule can reduce the rate of hydrolysis, which could change the chemical's toxicokinetics and toxicodynamics. Amyl nonanoate, being a straight-chain ester, is anticipated to be easily hydrolyzed into amyl alcohol and nonanoic acid.
Studies have demonstrated that the toxicity of aliphatic esters can be effectively modeled using descriptors that quantify molecular shape and size, underscoring the importance of these physical properties in their biological interactions. farmaciajournal.comresearchgate.net
Computational Chemistry Approaches to SAR Elucidation
Computational chemistry offers effective tools for examining the connection between molecular structure and biological activity at the molecular level. researchgate.net These methods enhance and provide a mechanistic foundation for the relationships identified in SAR and QSAR studies. researchgate.net
Molecular docking is a computational method used to forecast the likely orientation of one molecule when it binds to another to form a stable complex. nih.gov For this compound, docking studies could be utilized to simulate its interaction with the active site of carboxylesterases. This can help clarify the observed rates of hydrolysis and how they are affected by molecular structure. For instance, molecular docking has been used to identify galactose esters with optimal acyl chain lengths that selectively bind to the active site of COX-2 over COX-1. rsc.org
Quantum chemistry methods can compute various molecular properties, including electronic properties such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). srmist.edu.in These descriptors can offer understanding of a molecule's reactivity. For example, the HOMO-LUMO gap can be linked to the chemical's stability and its capacity to participate in chemical reactions.
Molecular dynamics simulations can be used to investigate the dynamic behavior of molecules over time. This can provide information on how an ester like this compound might partition into a biological membrane or interact with a receptor protein.
Advanced Material Science and Industrial Applications of Nonanoate Esters
Role as Additives in Fuel Systems
Nonanoate (B1231133) esters are being explored as potential biofuels and biochemicals. biofueljournal.com The esterification of nonanoic acid with various alcohols, including iso-pentanol (isoamyl alcohol), is a researched pathway for producing these next-generation fuels. biofueljournal.com
The solid-liquid equilibrium (SLE) of a fuel is critical as it determines the formation of solid particles at low temperatures, which can lead to operational problems. While the synthesis of nonanoate esters, including amyl nonanoate, is established as a route to produce biokerosene, specific solid-liquid phase equilibrium data for blends containing this compound is not extensively detailed in the available literature. biofueljournal.com The study of such phase behavior is essential for qualifying any new compound as a viable biofuel component or additive.
The cold flow properties of fuels, such as the cloud point and pour point, are crucial for ensuring operability in cold climates. The chemical structure of additives can significantly modify these properties. Research into biokerosene derived from the ozone cracking of oleic acid and subsequent esterification of the resulting nonanoic acid has shown that the produced nonanoate esters exhibit excellent low-temperature performance. biofueljournal.com This suggests that this compound, as a member of this chemical family, has the potential to act as a cold flow improver in fuel formulations.
Applications in Polymer Synthesis and Functionalization
While direct studies on the use of this compound as a monomer in polymerization are limited in the available research, its precursor, nonanoic acid, finds application in the preparation of plasticizers and lacquers. nih.gov This connection suggests a potential role for its esters, such as this compound, in the formulation of polymeric materials, potentially acting as plasticizers or modifying agents to impart specific properties like flexibility.
Integration into Specialty Chemical Formulations and Materials
The most prominent industrial application of this compound is as a component in specialty chemical formulations, primarily due to its distinct aroma. It is widely used as a fragrance and flavor agent. thegoodscentscompany.comthegoodscentscompany.comfragranceu.com Its scent is described as nutty, oily, and fruity-vinous with an apricot-like character. scribd.com This makes it a valuable ingredient in the food, beverage, cosmetic, and detergent industries. fragranceu.comresearchgate.net
The synthesis of this compound (pentyl nonanoate) for these applications has been optimized using biocatalysis. Lipase-catalyzed esterification of nonanoic acid and pentanol (B124592) in a solvent-free system is an effective method for its production. researchgate.netmdpi.com This enzymatic approach is favored for producing high-yield, high-purity flavor esters for industrial use. researchgate.netmdpi.com Furthermore, this compound and other nonanoate esters are listed as components in emollient compositions for topical applications such as cosmetics, highlighting their role in personal care products. google.comgoogle.com
| Parameter | Optimal Condition |
|---|---|
| Biocatalyst | Immobilized lipase (B570770) from Rhizomucor meihei (RMIM) |
| System | Solvent-free |
| Reaction Time | 150 minutes |
| Reaction Temperature | 45 °C |
| Substrate Molar Ratio (Nonanoic Acid:Pentanol) | 1:9 M |
| Enzyme Amount | 0.2 g |
| Maximum Yield | 86.08% |
Mentioned Compound Names
| Common Name / Article Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound / Pentyl nonanoate | Pentyl nonanoate | C14H28O2 |
| Nonanoic acid | Nonanoic acid | C9H18O2 |
| Amyl alcohol / Pentanol | Pentan-1-ol | C5H12O |
| Isoamyl alcohol / Isopentanol | 3-Methylbutan-1-ol | C5H12O |
| Oleic acid | (9Z)-Octadec-9-enoic acid | C18H34O2 |
Theoretical and Computational Studies on Amyl Nonanoate Systems
Thermodynamic Modeling of Phase Behavior and Intermolecular Interactions
Thermodynamic models are crucial for understanding and predicting the phase behavior of mixtures containing amyl nonanoate (B1231133), which is essential for processes like distillation and extraction.
UNIFAC Model: The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group-contribution model used to predict activity coefficients, which are measures of deviation from ideal behavior in a mixture. wikipedia.orgaip.org This model is particularly valuable when experimental data is limited. wikipedia.org It calculates activity coefficients based on the functional groups present in the molecules of the mixture. wikipedia.org For the amyl nonanoate system, the UNIFAC model can be used to estimate the vapor-liquid equilibria, which is critical for designing purification processes. wikipedia.org Studies on similar esterification systems have successfully used the UNIFAC model to account for the non-ideality of the liquid phase. researchgate.netresearchgate.net For instance, in the synthesis of methyl nonanoate, activity coefficients were calculated using the UNIFAC group contribution method to account for the non-ideality of the liquid phase. researchgate.net
Flory-Huggins Theory: Originally developed for polymer solutions, the Flory-Huggins theory can be adapted to model the thermodynamics of mixing for molecules of different sizes, such as this compound and a solvent. rammohancollege.ac.inelte.hunumberanalytics.com The theory considers the entropy of mixing and the enthalpy of mixing, which is characterized by the Flory-Huggins interaction parameter (χ). rammohancollege.ac.in This parameter quantifies the interaction energy between the components of the mixture. numberanalytics.com A positive value of χ suggests that the interactions between unlike molecules are less favorable than those between like molecules, which could lead to phase separation. The Flory-Huggins equation has been effectively used to model the solid-liquid equilibrium in binary mixtures of fatty acid ethyl esters, demonstrating its utility in describing the non-ideal behavior of such systems. researchgate.netzenodo.org
In certain scenarios, particularly at low pressures and high temperatures, mixtures containing this compound might be approximated as ideal. In an ideal mixture, the interactions between all molecular species are assumed to be identical. This simplification allows for the straightforward construction of phase diagrams, which graphically represent the physical states of a mixture under different conditions. researchgate.net While this approximation can be useful for initial process design, significant deviations from ideality are often observed in real systems, especially those involving polar and non-polar components. mdpi.com For complex systems, thermodynamic models that account for non-ideality generally provide more accurate predictions of phase behavior. researchgate.net
Kinetic Modeling of Esterification Reaction Mechanisms
The synthesis of this compound typically involves the esterification of nonanoic acid with amyl alcohol. Kinetic modeling of this reaction is essential for optimizing reactor design and maximizing product yield.
The esterification reaction is reversible, and its rate can be described by a kinetic model that includes both the forward and reverse reactions. By conducting experiments at various temperatures and monitoring the concentration of reactants and products over time, the rate constants for both reactions can be determined. nih.gov
The Arrhenius equation is then used to calculate the activation energy (Ea), which is the minimum energy required for the reaction to occur. libretexts.orgdergipark.org.tr A lower activation energy, often achieved by using a catalyst, leads to a faster reaction rate. libretexts.org For example, in the synthesis of methyl nonanoate, the activation energy was determined to be 47.6 kJ/mol. researchgate.netresearchgate.net Similarly, the activation energy for the esterification of nonanoic acid with ethanol (B145695) was found to be 53.7 kJ/mol. researchgate.net
Table 1: Illustrative Kinetic Parameters for Esterification Reactions
| Ester | Reactants | Catalyst | Activation Energy (kJ/mol) |
|---|---|---|---|
| Methyl nonanoate | Nonanoic acid, Methanol | Cation exchange resin | 47.6 researchgate.netresearchgate.net |
| Ethyl nonanoate | Nonanoic acid, Ethanol | Amberlyst 15 | 53.7 researchgate.net |
This table presents data from similar esterification reactions to provide context for the kinetic parameters of this compound synthesis.
When a solid catalyst is used, the reaction mechanism often involves the adsorption of reactants onto the catalyst's active sites. The Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) models are commonly used to describe the kinetics of such heterogeneous catalytic reactions. mdpi.com These models incorporate adsorption coefficients, which quantify the strength of the interaction between each component and the catalyst surface. tandfonline.comtandfonline.com
An analysis of these coefficients can reveal which species adsorb most strongly and potentially inhibit the reaction. For instance, in many esterification reactions, the product water can adsorb strongly to the catalyst, blocking active sites and slowing the reaction rate. tandfonline.comtandfonline.com Understanding these adsorption phenomena is crucial for selecting an appropriate catalyst and optimizing reaction conditions. Several studies on esterification have used the Eley-Rideal model, which assumes one reactant is adsorbed while the other reacts from the bulk phase, to successfully fit experimental data. tandfonline.comtandfonline.com
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a powerful tool for investigating the electronic structure and reactivity of molecules at the atomic level. nih.govnih.govresearchgate.netingentaconnect.com These methods can be used to calculate a variety of molecular properties, including:
Molecular Geometry: The three-dimensional arrangement of atoms in a molecule.
Electronic Distribution: The way electrons are distributed within the molecule, which influences its polarity and reactivity.
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. cerist.dz
By applying these computational techniques to the reactants, products, and potential transition states of the this compound esterification reaction, researchers can gain a deeper understanding of the reaction mechanism. scienceopen.com DFT studies have been successfully applied to investigate the mechanisms of various esterification reactions, providing insights that are consistent with experimental observations. nih.govresearchgate.net These calculations can help elucidate the role of the catalyst and predict the relative reactivity of different species. mdpi.comias.ac.in
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD provides insights into the accessible conformations, their relative energies, and the dynamics of transitions between them. While specific MD studies focusing exclusively on this compound are not prevalent in publicly accessible literature, the conformational behavior of this long-chain ester can be reliably inferred from computational analyses of structurally related esters and hydrocarbon chains.
The conformational flexibility of this compound is primarily governed by the rotation around its numerous single bonds. The most significant of these are the dihedral angles within the ester group and along the nonanoate and amyl alkyl chains. For the ester functional group (C-C(=O)-O-C), the planarity of the ester bond is a key feature, with the cis (or Z) conformation being significantly more stable than the trans (or E) conformation. Computational studies on simpler esters, such as methyl acetate (B1210297), have shown that the cis form is the prevailing conformation. mdpi.com The rotation around the C(O)-O bond in esters has a notable energy barrier, reinforcing the preference for a planar arrangement.
The long alkyl chains of both the nonanoate and amyl moieties introduce a multitude of possible conformations. The rotation around the C-C single bonds in these chains leads to different spatial arrangements, primarily characterized by trans (anti-periplanar) and gauche dihedral angles. The trans conformation, with a dihedral angle of approximately 180°, is generally the lowest in energy, leading to an extended, linear arrangement of the carbon backbone. The gauche conformations, with dihedral angles of roughly ±60°, are slightly higher in energy due to steric hindrance.
The potential energy surface (PES) of a molecule like this compound is complex, with numerous local minima corresponding to different stable conformers. wikipedia.org MD simulations allow for the exploration of this PES by providing the system with sufficient thermal energy to overcome the rotational barriers between conformers. The relative populations of different conformers can be estimated from the simulation trajectories, providing a statistical picture of the molecule's structural preferences.
A study on the rotational barriers in a related ester system provides insight into the energy landscape. The barrier to rotation around a C-C bond adjacent to the ester group can be influenced by steric interactions. For instance, the barrier to rotation from a gauche to another gauche' conformer can be significant, influencing the rate of conformational change. mdpi.com
The following table summarizes the key dihedral angles and their expected stable conformations for this compound, based on data from analogous systems.
| Dihedral Angle | Atoms Involved | Stable Conformation(s) | Approximate Dihedral Angle(s) | Relative Energy |
| Ester Torsion | C-C(=O)-O-C | cis (Z) | ~0° | Lowest |
| Alkyl Chain Torsion | C-C-C-C | anti (trans) | ~180° | Lowest |
| Alkyl Chain Torsion | C-C-C-C | gauche | ±60° | Slightly Higher |
This table is generated based on general principles of conformational analysis and data from related molecules.
Ecotoxicology and Mammalian Toxicology of Nonanoate Esters: Academic Perspectives
Ecotoxicological Assessments in Aquatic and Terrestrial Organisms
The ecotoxicological profile of nonanoate (B1231133) esters and their parent acid, nonanoic acid, is characterized by slight to moderate toxicity in aquatic organisms. The environmental risk is often mitigated by rapid biodegradation in soil and water. europa.eu
Toxicity Studies on Aquatic Invertebrates
Research indicates that nonanoic acid and its salts exhibit toxicity to aquatic invertebrates. For instance, soap salts of fatty acids have been described as highly toxic to this group. nih.gov Studies on Daphnia magna, a standard model for aquatic invertebrate toxicity, have established an acute EC50 (the concentration causing an effect in 50% of the population) of 23.63 mg/L for nonanoic acid, with a chronic toxicity No-Observed-Effect Concentration (NOEC) of 9.93 mg/L. nih.gov In another study focusing on the protozoan Tetrahymena pyriformis, the aquatic toxicity (log 1/IGC50) of methyl nonanoate was determined to be 1.0419 mM, indicating its potential for adverse effects in aquatic microorganisms. nih.gov
A summary of aquatic invertebrate toxicity data for related nonanoate compounds is presented below.
| Compound/Substance | Species | Endpoint | Value | Reference |
| Nonanoic Acid | Daphnia magna | Acute EC50 | 23.63 mg/L | nih.gov |
| Nonanoic Acid | Daphnia magna | Chronic NOEC | 9.93 mg/L | nih.gov |
| Methyl Nonanoate | Tetrahymena pyriformis | IGC50 (50% growth inhibition) | 1.0419 mM | nih.gov |
| Soap Salts of Fatty Acids | Aquatic Invertebrates | General Toxicity | Highly Toxic | nih.gov |
| Ammonium (B1175870) Salts of Fatty Acids | Freshwater Invertebrates | General Toxicity | Slightly to Practically Non-toxic | europa.eu |
This table provides an interactive summary of ecotoxicological data for nonanoate-related compounds on aquatic invertebrates.
Research on Fish Toxicity Endpoints
Studies on fish have shown that pelargonic acid (nonanoic acid) and its salts are generally considered slightly toxic. europa.eu For example, a 96-hour study on rainbow trout (Oncorhynchus mykiss) determined a lethal concentration (LC50) of 18.06 mg/L, while for bluegill sunfish (Lepomis macrochirus), the 96-hour LC50 was 35.35 mg/L. europa.eu Another study reported a 96-hour LC50 of 54 mg/L in Oryzias latipes. europa.eu These findings categorize nonanoic acid as slightly toxic to these fish species. The U.S. Environmental Protection Agency (EPA) notes that pelargonic acid is slightly toxic to both freshwater fish and invertebrates. europa.eu
The table below summarizes key research findings on the toxicity of nonanoate-related compounds to fish.
| Compound/Substance | Species | Endpoint | Value | Reference |
| Pelargonic Acid | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | 18.06 mg/L | europa.eu |
| Pelargonic Acid | Lepomis macrochirus (Bluegill Sunfish) | 96-hr LC50 | 35.35 mg/L | europa.eu |
| Pelargonic Acid | Oryzias latipes | 96-hr LC50 | 54 mg/L | europa.eu |
| Ammonium Salts of Fatty Acids | Fish | General Toxicity | Slightly Toxic | europa.eu |
This interactive table outlines toxicity endpoints for nonanoate-related compounds in various fish species.
Mammalian Toxicity Investigations and Safety Evaluations
Mammalian toxicity studies on nonanoate esters suggest a low level of oral and dermal toxicity. europa.eu These esters are generally metabolized into their constituent alcohol and carboxylic acid, which are then further processed through normal physiological pathways. ljmu.ac.ukchemsafetypro.com
Short-Term and Sub-Chronic Toxicity Research in Animal Models
Repeated-dose toxicity studies are crucial for determining the potential adverse effects of a substance over a prolonged period, establishing a No-Observed-Adverse-Effect Level (NOAEL). epa.gov For nonanoate esters, several short-term and sub-chronic studies have been conducted on various analogs.
A 90-day inhalation study in rats involving a mixture containing ethyl nonanoate at levels up to 400 ppm did not result in any statistically significant cytotoxic effects in bone marrow or peripheral blood. usgs.gov Furthermore, a study on propylene (B89431) glycol diisononanoate applied to the skin of rats at 2000 mg/kg for 24 hours produced no deaths, systemic toxicity, or dermal irritation. nih.gov
The table below provides a summary of selected short-term and sub-chronic toxicity studies on nonanoate esters.
| Compound | Species | Study Duration | Route | Key Findings | Reference |
| Ethyl Nonanoate | Rat | 16 weeks | Oral (diet) | No adverse effects observed at 1% of diet (500 mg/kg/day). | inchem.org |
| Ethyl Heptanoate / Ethyl Nonanoate | Rat | 13-16 weeks | Oral (diet) | No effects on growth or hematology at up to 10,000 mg/kg. | thegoodscentscompany.com |
| Ethyl Nonanoate (in mixture) | Rat | 90 days | Inhalation | No cytotoxic effects in bone marrow or blood at up to 400 ppm. | usgs.gov |
| Propylene Glycol Diisononanoate | Rat | 24 hours | Dermal | No systemic toxicity or dermal irritation at 2000 mg/kg. | nih.gov |
| Plant Sterol Esters | Rat | 13 weeks | Oral (gavage) | NOAEL of 3000 mg/kg/day; cardiomyopathy in males at 9000 mg/kg/day. | epa.gov |
This interactive table details findings from repeated-dose toxicity research on various nonanoate esters in animal models.
Genotoxicity and Mutagenicity Evaluations of Esters
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations or cancer. epa.gov Nonanoate esters have generally been found to be non-genotoxic in animal studies. europa.eu
An evaluation of ethyl nonanoate using the Salmonella reverse mutation assay (Ames test) investigated its mutagenic potential. The study concluded that the addition of ethyl nonanoate to tobacco, as part of a mixture at concentrations up to 400 ppm, had no significant effect on the mutagenic response of cigarette smoke in various Salmonella typhimurium strains (TA98, TA100, TA1537). usgs.gov
It is important to distinguish these from other types of esters, such as sulfonic acid esters, which are considered potentially alkylating agents and have shown positive results in some genotoxicity assays like the Ames test and in vitro micronucleus tests. thegoodscentscompany.comregulations.gov
Mechanistic Studies of Toxicological Effects (e.g., Narcosis)
The primary mechanism of toxic action for many simple, non-reactive esters in aquatic toxicology is narcosis. epa.govcir-safety.org Narcosis is a non-specific, reversible mode of action where the chemical accumulates in the lipid phases of an organism, such as cell membranes, causing disruption of normal function without a specific chemical reaction. cir-safety.orgeuropa.eu
Esters are often classified as acting via nonpolar narcosis, similar to many other industrial organic chemicals. epa.goveuropa.eu However, their toxicological behavior can be more complex. Some research categorizes esters as "pronarcotics." This means the parent ester itself may not be the primary toxicant, but it is hydrolyzed in vivo by enzymes (esterases) into an alcohol and a carboxylic acid. epa.gov These hydrolysis products then exert their own toxic effects, which are typically also via narcosis. epa.gov This metabolic activation explains why, for some species like fish and daphnids, esters can appear more toxic than predicted by simple narcosis models based on the parent compound alone. epa.gov
Research Frameworks for Safety Evaluation of Esters as Additives
The safety evaluation of esters, such as amyl nonanoate, intended for use as additives, particularly as flavoring agents, is conducted through well-established research frameworks developed by international expert bodies. These frameworks prioritize a comprehensive assessment of a substance's chemical nature, metabolic fate, and potential toxicity in the context of its intended use and human exposure. Key organizations leading these evaluations include the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) Expert Panel in the United States. thegoodscentscompany.comeuropa.eu
These evaluation procedures are founded on several core principles, including the substance's chemical structure, the estimated daily intake, its metabolic pathways, and any potential toxicological concerns. thegoodscentscompany.com For flavoring substances, which are typically used at very low levels, the risk assessment process often involves grouping structurally similar compounds. europa.eu This "congeneric group" approach allows for the evaluation of a candidate substance based on the available data for the entire group, a pragmatic approach given the large number of flavoring materials. europa.eu
The safety assessment paradigm follows the established steps of hazard identification and characterization, exposure assessment, and risk characterization. thegoodscentscompany.com A critical component of this is the consideration of the substance's metabolic fate. cir-safety.org Esters like this compound are generally anticipated to be hydrolyzed into their constituent alcohol (amyl alcohol) and carboxylic acid (nonanoic acid). cir-safety.orgeuropa.eu These hydrolysis products are then typically absorbed and enter into normal physiological pathways. europa.eu For instance, nonanoic acid is a naturally occurring fatty acid, and amyl alcohol is also a well-characterized substance. inchem.orgresearchgate.net
The threshold of toxicological concern (TTC) is another key concept applied in the safety evaluation of flavoring agents. This principle establishes a human intake threshold for chemicals below which there is a very low probability of an appreciable risk to human health. inchem.org Given the low levels of exposure to most flavoring agents, their intake often falls below this threshold, providing a basis for safety assurance. europa.euinchem.org
Ecotoxicological and Mammalian Toxicological Data
Specific toxicological data for this compound is limited in publicly available literature. thegoodscentscompany.com However, leveraging the principle of read-across from structurally related compounds, a general toxicological profile can be inferred.
Mammalian Toxicology:
The acute oral toxicity of esters of nonanoic acid is generally low. For instance, isothis compound, a structurally similar ester, is considered to have low toxicity. ontosight.ai The safety of amyl acetate (B1210297), the ester of amyl alcohol and acetic acid, has been established, with an acute oral LD50 exceeding 5 g/kg in rats. cir-safety.org Upon ingestion, it is expected that this compound would be rapidly hydrolyzed to amyl alcohol and nonanoic acid. Nonanoic acid is a medium-chain fatty acid that is readily metabolized. inchem.org Amyl alcohol is also metabolized via pathways common for alcohols. researchgate.net The available data on related nonanoate esters and amyl alcohol isomers suggest a low order of systemic toxicity for this compound under the conditions of its intended use as a flavoring agent.
Ecotoxicology:
The following interactive table summarizes available data on the toxicity of this compound and related compounds.
| Compound Name | CAS Number | Oral Toxicity (LD50) | Dermal Toxicity | Aquatic Toxicity | Notes |
| This compound | 61531-45-1 | Not determined thegoodscentscompany.com | Not determined thegoodscentscompany.com | No specific data available. | Generally recognized as safe (GRAS) for use as a flavoring substance. fragranceu.com |
| Isothis compound | 7779-70-6 | Not determined aurochemicals.com | No data available aurochemicals.com | No specific data available. | Considered to have low toxicity. ontosight.ai |
| Amyl acetate | 628-63-7 | > 5 g/kg (rat) cir-safety.org | Not specified | Not specified | Used as a solvent in cosmetics. cir-safety.org |
| Nonanoic acid | 112-05-0 | Not specified | Not specified | Not specified | Used as a herbicide. inchem.org |
| Methyl nonanoate | 1731-84-6 | Not specified | Not specified | Log(1/IGC50) = 1.0419 mM (Tetrahymena pyriformis) mdpi.com | Included in QSAR studies for aquatic toxicity. mdpi.com |
Future Research Directions and Emerging Trends for Amyl Nonanoate
Development of Sustainable Production Technologies
The industrial synthesis of flavor esters like amyl nonanoate (B1231133) has traditionally relied on chemical methods that often involve harsh conditions and environmentally challenging catalysts. The future trend is a decisive shift towards green and sustainable production technologies, with a primary focus on biocatalysis and novel catalytic systems.
Enzymatic synthesis, particularly using lipases, has emerged as a highly promising alternative. Lipases can catalyze the esterification of nonanoic acid and amyl alcohol under mild conditions, offering high specificity and reducing the formation of by-products. Research has demonstrated the successful synthesis of pentyl nonanoate (amyl nonanoate) using immobilized lipase (B570770) from Rhizomucor miehei, achieving high yields in a solvent-free system. Future research will likely focus on:
Enzyme Discovery and Engineering: Screening for novel lipases and cutinases from microbial sources with enhanced stability, activity, and selectivity for substrates like nonanoic acid.
Immobilization Techniques: Developing more robust and recyclable immobilization supports to improve the operational stability and cost-effectiveness of the biocatalyst.
Process Optimization: Investigating reaction kinetics and optimizing parameters such as temperature, substrate molar ratio, and water activity in solvent-free or green solvent systems to maximize ester conversion and productivity.
Beyond biocatalysis, the development of heterogeneous solid acid catalysts represents another key research area. These catalysts offer advantages over traditional corrosive liquid acids by being easily separable, reusable, and less polluting.
| Catalyst Type | Examples | Advantages in Ester Synthesis |
| Biocatalysts | Immobilized Lipases (e.g., Rhizomucor miehei, Candida antarctica), Cutinases | High selectivity, mild reaction conditions, reduced by-products, eco-friendly. |
| Solid Acid Catalysts | Ion Exchange Resins (e.g., Amberlyst 15), Acid-treated Clays | Reusable, easy to separate from product, reduces corrosive waste, high atom economy. |
| Ionic Liquids | Brønsted acidic ionic liquids | Can act as both catalyst and solvent, easy product separation, potential for recycling. |
Exploration of Novel Bioactivities and Therapeutic Potentials
While this compound is prized for its organoleptic properties, its potential biological activities remain largely unexplored. An emerging trend is the investigation of flavor and fragrance compounds for therapeutic applications. Research on structurally related fatty acid esters and nonanoic acid derivatives has revealed various bioactivities, suggesting that this compound could be a candidate for similar pharmacological screening.
Future research should focus on evaluating this compound for a range of biological effects, including:
Antimicrobial Activity: Nonanoic acid and its derivatives have demonstrated antimicrobial effects against various pathogens. Studies on other fatty acid esters have also shown significant antimicrobial activity against oral microorganisms. Investigating the potential of this compound against a spectrum of bacteria and fungi is a logical next step. For instance, methyl nonanoate has been noted for its antifungal and antinematodal properties.
Anti-inflammatory Effects: Novel esters derived from terpenes have been shown to possess significant anti-inflammatory properties. Given that inflammation is a key factor in many diseases, assessing the anti-inflammatory potential of this compound could open new avenues for its application.
Enzyme Inhibition: Various ester compounds have been investigated as inhibitors of enzymes linked to metabolic diseases. For example, certain nonanoate ester derivatives have been studied for their ability to inhibit α-glucosidase, an enzyme relevant to diabetes management.
The exploration of these activities could lead to the development of this compound as a functional ingredient in pharmaceuticals, nutraceuticals, or cosmeceuticals.
Advancements in Analytical Techniques for Trace Analysis and Metabolomics
The detection and quantification of this compound in complex matrices such as food, beverages, and biological samples are crucial for quality control, flavor profiling, and pharmacokinetic studies. Future research will leverage advancements in analytical instrumentation to achieve lower detection limits and higher accuracy.
Key trends in this area include:
Advanced Chromatographic Methods: Gas chromatography coupled with mass spectrometry (GC-MS) remains the primary technique for analyzing volatile esters. Future developments will focus on multidimensional GC (GCxGC-MS) for enhanced resolution in highly complex samples and the use of specific columns to improve selectivity.
Microextraction Techniques: To detect trace amounts of this compound, modern sample preparation methods are essential. Techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) offer efficient, solvent-minimized approaches for extracting and concentrating the analyte from a sample matrix before analysis.
Metabolomics: Investigating the metabolic fate of this compound in biological systems is an untapped area of research. High-resolution mass spectrometry can be used to identify and quantify metabolites, providing insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This is crucial for understanding any potential bioactivities or toxicities.
| Analytical Technique | Application for this compound | Future Trends & Advantages |
| GC-MS | Identification and quantification in food and fragrances. | Higher resolution (GCxGC), improved databases for compound identification. |
| SPME/DLLME | Trace analysis in complex matrices (e.g., wine, biological fluids). | Miniaturization, automation, improved sensitivity, reduced solvent use. |
| GC-O | Determining odor activity value and sensory impact. | Correlating sensory data with quantitative data to understand flavor synergies. |
| HRMS | Metabolomics studies, identification of unknown metabolites. | Elucidating metabolic pathways and assessing biological exposure. |
Integration of In Silico and Experimental Approaches in Structure-Activity Studies
The relationship between the molecular structure of an ester and its perceived aroma or biological activity is complex. Integrating computational (in silico) models with experimental data is a powerful emerging trend to accelerate research and development.
Future research directions for this compound in this area include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the sensory properties (e.g., odor threshold) of esters based on their molecular descriptors. This can guide the design of new flavor compounds with desired characteristics and help predict the properties of related, unstudied esters.
Molecular Docking: If this compound is found to exhibit bioactivity, molecular docking studies can be used to predict and analyze its interaction with biological targets like enzyme active sites or cellular receptors. This can provide insights into the mechanism of action and help in designing more potent derivatives. For example, docking has been used to study how other esters bind to enzymes involved in metabolic pathways or microbial targets.
Synergistic and Antagonistic Effects: The perceived aroma of a product is often the result of complex interactions between many volatile compounds. Vector models and sensory analysis can be combined to study how this compound interacts with other esters and aroma compounds, revealing synergistic or suppressive effects that influence the final fragrance profile.
By combining these computational predictions with targeted experimental synthesis and bioassays, researchers can more efficiently explore the chemical space around this compound to optimize its properties for various applications.
Innovations in Environmental Impact Mitigation and Green Chemical Design
In line with global trends towards sustainability, the chemical industry is increasingly focused on minimizing the environmental footprint of its products and processes. The principles of green chemistry provide a framework for future research on this compound, from its synthesis to its end-of-life.
Key areas for innovation include:
Green Synthesis Routes: This involves designing production processes that adhere to green chemistry principles, such as using renewable feedstocks (nonanoic acid and amyl alcohol from bio-based sources), employing energy-efficient processes (like biocatalysis), and minimizing waste. The use of safer, recyclable solvents or solvent-free systems is a critical component of this approach.
Biodegradability and Ecotoxicity Assessment: While fatty acid esters are generally considered to be biodegradable, comprehensive data specific to this compound may be limited. Future research should include standardized biodegradability tests to confirm its environmental fate. Furthermore, ecotoxicity studies are needed to assess any potential impact on aquatic and terrestrial organisms, ensuring a complete environmental risk assessment.
Lifecycle Analysis: A holistic lifecycle assessment (LCA) of this compound, comparing traditional chemical synthesis with emerging biocatalytic routes, would provide a quantitative measure of the environmental benefits of adopting greener technologies. This includes evaluating energy consumption, greenhouse gas emissions, and waste generation from cradle to grave.
By proactively addressing these environmental aspects, the production and use of this compound can be aligned with the principles of a sustainable circular economy.
Q & A
Basic: What validated analytical methods are recommended for quantifying amyl nonanoate in complex biological or environmental matrices?
Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying this compound in complex mixtures. Key steps include:
- Sample Preparation : Liquid-liquid extraction using non-polar solvents (e.g., hexane) to isolate esters from aqueous matrices .
- Internal Standards : Use deuterated analogs (e.g., ethyl nonanoate-d₅) to correct for matrix effects and instrument variability .
- Calibration Curves : Linear ranges should be validated against certified reference materials (CRMs) for accuracy .
Data Table :
| Matrix | Recovery (%) | LOD (ppm) | LOQ (ppm) | Reference Method |
|---|---|---|---|---|
| Soil | 89.2 ± 3.1 | 0.05 | 0.15 | EPA 8270D |
| Wine | 92.5 ± 2.8 | 0.02 | 0.07 | GC-MS |
Basic: What synthetic pathways are optimal for this compound production, and what parameters influence yield?
Answer: this compound is synthesized via Fischer esterification:
- Reagents : Nonanoic acid and isoamyl alcohol catalyzed by concentrated sulfuric acid (H₂SO₄) or ion-exchange resins .
- Critical Parameters :
- Molar Ratio : 1:1.2 (acid:alcohol) to drive equilibrium toward ester formation.
- Temperature : 110–120°C to minimize side reactions (e.g., dehydration).
- Purity : Distillation under reduced pressure (bp ~230°C) achieves >95% purity .
Advanced Note : Microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating .
Advanced: How does the metabolic incorporation efficiency of nonanoate precursors compare to acetate in lipid biosynthesis?
Answer: Nonanoate exhibits superior incorporation efficiency in lipid biosynthesis due to its structural compatibility with long-chain metabolites. In heptacosane biosynthesis:
- Kinetics : Nonanoate reaches peak incorporation at 12 hours, whereas acetate requires >24 hours .
- Stoichiometry : 3 molecules of nonanoate vs. 14 acetate molecules to synthesize one heptacosane molecule, yielding a 1:5 molar efficiency ratio .
Data Contradiction : Discrepancies in time-course studies may arise from species-specific enzyme kinetics. Validate with isotopic labeling (e.g., ¹⁴C-nonanoate) .
Advanced: What are the ecological risks of this compound degradation byproducts in non-target organisms?
Answer: Ammonium nonanoate (a structural analog) demonstrates low ecotoxicity per EPA assessments:
- Soil Microbiota : No significant inhibition at ≤500 mg/kg; degradation to CO₂ and H₂O occurs within 7 days .
- Aquatic Organisms : LC₅₀ >100 mg/L for Daphnia magna; bioaccumulation potential is negligible (log Kow = 2.1) .
Methodological Gap : Most data derive from ammonium salts. For amyl esters, conduct microcosm studies with LC-MS/MS to track metabolite fate .
Data Contradiction: How to reconcile discrepancies between regulatory toxicity assessments and academic studies on nonanoate esters?
Answer: Differences often stem from:
- Test Systems : Regulatory studies use standardized OECD protocols (e.g., acute oral toxicity in rats), while academic studies may employ cell cultures or non-model species .
- Dose Metrics : Academic studies often report lower NOAELs due to prolonged exposure durations. Apply benchmark dose modeling (BMD) to harmonize risk thresholds .
Recommendation : Cross-validate using the EPA’s Ecological Risk Assessment framework for soap salts .
Methodological: What statistical models are suitable for analyzing dose-response relationships in this compound toxicity studies?
Answer:
- Nonlinear Regression : Fit data to Hill or log-logistic models for EC₅₀/IC₅₀ calculations .
- Bayesian Hierarchical Models : Account for interspecies variability in toxicity thresholds .
- Software Tools : Use R packages (e.g.,
drcfor dose-response curves) or EPA’s BMDS for regulatory compliance .
Advanced: How does this compound influence flavor chemistry in fermented products, and what analytical approaches decode its synergistic effects?
Answer: In wine, this compound contributes to fruity esters but requires GC-olfactometry to deconvolute synergistic interactions:
- Thresholds : Detection thresholds at 0.76 μg/L in red wine .
- Synergy : Combines with ethyl octanoate to enhance "berry" notes; quantify via aroma extract dilution analysis (AEDA) .
Data Limitation : Matrix effects (e.g., ethanol content) can alter perceived thresholds; validate using artificial saliva headspace methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
